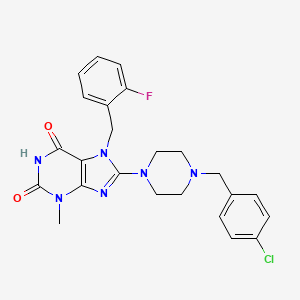

8-(4-(4-氯苄基)哌嗪-1-基)-7-(2-氟苄基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

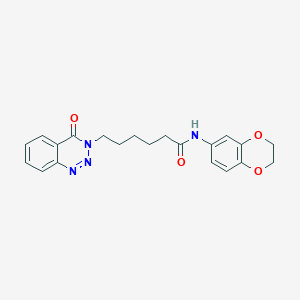

The compound "8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds designed for their potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as purine derivatives linked to piperazine moieties, which are of interest for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the creation of purine-piperazine derivatives, which are synthesized using advanced intermediates that are then coupled with various carboxylic acid chloride derivatives or isocyanate partners. For instance, one intermediate mentioned is "1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride (6)" which is used as a precursor for further chemical reactions to produce a series of novel compounds . Another related synthesis approach is the Dieckmann cyclization route, which forms piperazine-2,5-diones from substructures that undergo cyclization .

Molecular Structure Analysis

The molecular structure of purine-piperazine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle, linked to a piperazine ring, a saturated six-membered ring containing two nitrogen atoms. The presence of substituents like fluorine and chlorobenzyl groups can significantly influence the molecule's binding affinity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically acylation, oxidation, and cyclization reactions. The Dieckmann cyclization is a key step in forming the piperazine-2,5-dione ring system, which is a reaction where a diester compound undergoes intramolecular condensation to form a cyclic β-keto ester . The specific compound would likely undergo similar synthetic routes, with specific reactions tailored to introduce the chlorobenzyl and fluorobenzyl groups at the appropriate positions on the purine-piperazine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. The presence of halogenated phenyl groups, such as fluorobenzyl and chlorobenzyl, can affect the lipophilicity and metabolic stability of the molecules. These properties are crucial for the pharmacokinetic profile of potential drug candidates and are often evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The purine-piperazine derivatives' affinity for serotonin receptors and phosphodiesterase (PDE) inhibitors is also a key chemical property that determines their potential as antidepressant agents .

Relevant Case Studies

Although the exact compound is not discussed, the papers provide insights into the biological evaluation of similar compounds. For instance, compound "9" from the first paper showed potential antidepressant effects in the forced swim test (FST) in mice and exhibited greater potency than the reference anxiolytic drug, diazepam . The second paper discusses the antiproliferative effects of purine-piperazine derivatives against Mycobacterium tuberculosis, with some analogues showing greater potency than existing clinical drugs like Ethambutol . These case studies highlight the therapeutic potential of purine-piperazine derivatives in treating depression, anxiety, and tuberculosis.

科学研究应用

抗结核活性

嘌呤连接哌嗪衍生物的设计和合成

报告了一项关于合成新颖嘌呤连接哌嗪衍生物以寻找结核分枝杆菌有效抑制剂的研究。这些化合物旨在靶向 MurB 酶,显示出有希望的抗结核活性,在某些情况下优于依他布妥等标准药物。计算分子对接分析支持了这些发现,表明它们在抗结核病方面有进一步开发的潜力 (Srihari Konduri 等,2020)。

心血管活性

哌嗪衍生物的合成和心血管活性

对 8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的研究证明了这些化合物在治疗心血管疾病方面的潜力。一些衍生物显示出很强的预防性抗心律失常活性和降压活性,特定类似物显示出对 α(1) 和 α(2) 肾上腺素能受体的亲和力 (G. Chłoń-Rzepa 等,2004)。

发光特性和光致电子转移

哌嗪取代萘酰亚胺的发光特性

对哌嗪取代的萘酰亚胺(包括 NA1、NA2 和 NA3 等化合物)的研究突出了它们的发光特性和光致电子转移 (PET) 应用的潜力。这些特性对于开发 pH 探针和了解分子系统中的 PET 过程很有意义 (Jiaan Gan 等,2003)。

属性

IUPAC Name |

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-2-3-5-19(17)26)23(27-21)31-12-10-30(11-13-31)14-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCIKWDPYOMDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)